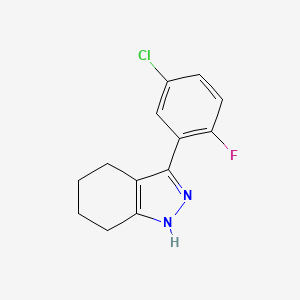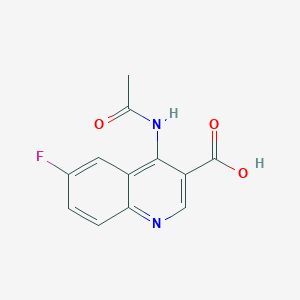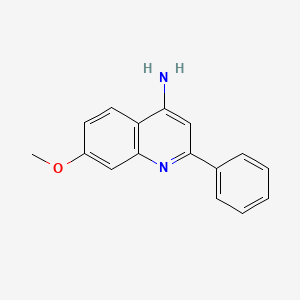![molecular formula C15H13NO3 B11863128 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one CAS No. 675198-61-5](/img/structure/B11863128.png)
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core with acetyl and dimethyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7,8-dimethylquinoline-2,4-diol with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the furoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-Hydroxy-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one.
Substitution: Halogenated furoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dimethylquinoline-2,4-diol: A precursor in the synthesis of the target compound.
Furo[3,2-c]quinoline: A related compound with similar structural features.
3,5-Dimethylfuran: Shares the furan ring but lacks the quinoline moiety.
Uniqueness
2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one is unique due to its combined furoquinoline structure with acetyl and dimethyl groups This unique structure imparts specific chemical and biological properties that are not observed in its analogs
Eigenschaften
CAS-Nummer |
675198-61-5 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-acetyl-3,5-dimethyl-8H-furo[3,2-g]quinolin-7-one |
InChI |
InChI=1S/C15H13NO3/c1-7-4-14(18)16-12-6-13-11(5-10(7)12)8(2)15(19-13)9(3)17/h4-6H,1-3H3,(H,16,18) |
InChI-Schlüssel |
YOUWWFYUAWSCCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=CC3=C(C=C12)C(=C(O3)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)(thiomorpholino)methanone](/img/structure/B11863055.png)





![3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11863080.png)
![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)


![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)

